molecular formula C18H15FN2O2 B2844512 N-[(2-fluorophenyl)methyl]-6-methoxyquinoline-4-carboxamide CAS No. 2415631-74-0

N-[(2-fluorophenyl)methyl]-6-methoxyquinoline-4-carboxamide

Cat. No. B2844512
CAS RN: 2415631-74-0
M. Wt: 310.328
InChI Key: AAKHXSKXJSUJKC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(2-fluorophenyl)methyl]-6-methoxyquinoline-4-carboxamide, also known as FMQC, is a synthetic compound that has been extensively studied for its potential therapeutic applications. FMQC belongs to the class of quinoline carboxamides and has been found to possess a wide range of pharmacological properties.

Mechanism Of Action

The mechanism of action of N-[(2-fluorophenyl)methyl]-6-methoxyquinoline-4-carboxamide varies depending on the target protein it interacts with. In the case of VGLUT1 inhibition, N-[(2-fluorophenyl)methyl]-6-methoxyquinoline-4-carboxamide binds to the active site of the protein and prevents the uptake of glutamate into synaptic vesicles. In the case of MDR1 inhibition, N-[(2-fluorophenyl)methyl]-6-methoxyquinoline-4-carboxamide binds to the substrate-binding site of the protein and prevents the efflux of chemotherapeutic agents from cancer cells. In the case of HCV RNA-dependent RNA polymerase inhibition, N-[(2-fluorophenyl)methyl]-6-methoxyquinoline-4-carboxamide binds to the active site of the enzyme and prevents the synthesis of viral RNA.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-[(2-fluorophenyl)methyl]-6-methoxyquinoline-4-carboxamide vary depending on the target protein it interacts with. In the case of VGLUT1 inhibition, N-[(2-fluorophenyl)methyl]-6-methoxyquinoline-4-carboxamide leads to a decrease in glutamate release and has been shown to have neuroprotective effects in animal models of stroke and traumatic brain injury. In the case of MDR1 inhibition, N-[(2-fluorophenyl)methyl]-6-methoxyquinoline-4-carboxamide leads to an increase in the intracellular concentration of chemotherapeutic agents and enhances their cytotoxic effects on cancer cells. In the case of HCV RNA-dependent RNA polymerase inhibition, N-[(2-fluorophenyl)methyl]-6-methoxyquinoline-4-carboxamide leads to a decrease in viral replication and has been shown to have therapeutic potential in animal models of HCV infection.

Advantages And Limitations For Lab Experiments

One of the advantages of N-[(2-fluorophenyl)methyl]-6-methoxyquinoline-4-carboxamide is its potent and selective inhibition of target proteins, which makes it a valuable tool for studying their biological functions. However, one of the limitations of N-[(2-fluorophenyl)methyl]-6-methoxyquinoline-4-carboxamide is its potential toxicity and off-target effects, which can complicate the interpretation of experimental results. Therefore, careful dose-response studies and toxicity assessments are necessary when using N-[(2-fluorophenyl)methyl]-6-methoxyquinoline-4-carboxamide in lab experiments.

Future Directions

There are several future directions for the study of N-[(2-fluorophenyl)methyl]-6-methoxyquinoline-4-carboxamide. One direction is the development of more potent and selective analogs of N-[(2-fluorophenyl)methyl]-6-methoxyquinoline-4-carboxamide for therapeutic applications. Another direction is the elucidation of the molecular mechanisms underlying the neuroprotective effects of N-[(2-fluorophenyl)methyl]-6-methoxyquinoline-4-carboxamide in animal models of stroke and traumatic brain injury. Additionally, the potential of N-[(2-fluorophenyl)methyl]-6-methoxyquinoline-4-carboxamide as a therapeutic agent for other neurological disorders such as Alzheimer's disease and Parkinson's disease should be explored. Finally, the development of N-[(2-fluorophenyl)methyl]-6-methoxyquinoline-4-carboxamide-based diagnostic tools for the detection of HCV infection should be investigated.

Synthesis Methods

N-[(2-fluorophenyl)methyl]-6-methoxyquinoline-4-carboxamide can be synthesized by reacting 2-fluorobenzylamine with 6-methoxyquinoline-4-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction is typically carried out in a solvent such as dimethylformamide (DMF) or dichloromethane (DCM) at room temperature. The resulting product is then purified by column chromatography to obtain pure N-[(2-fluorophenyl)methyl]-6-methoxyquinoline-4-carboxamide.

Scientific Research Applications

N-[(2-fluorophenyl)methyl]-6-methoxyquinoline-4-carboxamide has been extensively studied for its potential therapeutic applications in various fields such as neuroscience, oncology, and infectious diseases. In neuroscience, N-[(2-fluorophenyl)methyl]-6-methoxyquinoline-4-carboxamide has been found to act as a potent and selective inhibitor of the vesicular glutamate transporter 1 (VGLUT1), which is responsible for the uptake of glutamate into synaptic vesicles. This inhibition leads to a decrease in glutamate release and has been shown to have neuroprotective effects in animal models of stroke and traumatic brain injury.
In oncology, N-[(2-fluorophenyl)methyl]-6-methoxyquinoline-4-carboxamide has been found to possess anti-tumor activity by inhibiting the activity of the multidrug resistance protein 1 (MDR1), which is responsible for the efflux of chemotherapeutic agents from cancer cells. This inhibition leads to an increase in the intracellular concentration of chemotherapeutic agents and enhances their cytotoxic effects on cancer cells.
In infectious diseases, N-[(2-fluorophenyl)methyl]-6-methoxyquinoline-4-carboxamide has been found to possess antiviral activity against the hepatitis C virus (HCV) by inhibiting the activity of the viral RNA-dependent RNA polymerase. This inhibition leads to a decrease in viral replication and has been shown to have therapeutic potential in animal models of HCV infection.

properties

IUPAC Name

N-[(2-fluorophenyl)methyl]-6-methoxyquinoline-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15FN2O2/c1-23-13-6-7-17-15(10-13)14(8-9-20-17)18(22)21-11-12-4-2-3-5-16(12)19/h2-10H,11H2,1H3,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAKHXSKXJSUJKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=CN=C2C=C1)C(=O)NCC3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15FN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(2-fluorophenyl)methyl]-6-methoxyquinoline-4-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.